Indazoles are known for their diverse biological activities. Studies have investigated their potential as antibacterial agents [], antifungal agents [], and kinase inhibitors []. The specific substitutions on the indazole ring can influence these properties. However, research on 5-Cl-3-I-1-Me-indazole's medicinal properties is currently limited.
5-chloro-3-iodo-1-methyl-1H-indazole has the molecular formula C₇H₄ClIN₂ and a molecular weight of 278.48 g/mol. The structure consists of a bicyclic arrangement where a benzene ring is fused to a pyrazole ring. The presence of chlorine at the 5th position and iodine at the 3rd position, along with a methyl group at the 1st position, contributes to its distinctive chemical properties and potential therapeutic applications .
The products formed depend on the specific reagents used. For instance, nucleophilic substitution with sodium azide may yield 5-azido-3-iodo-1-methyl-1H-indazole, while oxidation can produce carboxylic acid derivatives.
5-chloro-3-iodo-1-methyl-1H-indazole exhibits significant biological activity, particularly in the inhibition of various kinases such as checkpoint kinases 1 and 2 (chk1 and chk2), which are crucial in cell cycle regulation. This inhibition can lead to alterations in cellular processes like growth, metabolism, and apoptosis, suggesting potential anti-cancer effects .
The synthesis of 5-chloro-3-iodo-1-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Reaction conditions are optimized for purity and consistency.
The unique properties of 5-chloro-3-iodo-1-methyl-1H-indazole make it valuable in various fields:
Several compounds share structural similarities with 5-chloro-3-iodo-1-methyl-1H-indazole:
Compound Name | Structural Differences |
---|---|
5-chloro-1-methyl-1H-indazole | Lacks iodine at the 3rd position |
3-iodo-1-methyl-1H-indazole | Lacks chlorine at the 5th position |
1-methyl-1H-indazole | Lacks both chlorine and iodine substituents |
The unique combination of chlorine and iodine substituents in 5-chloro-3-iodo-1-methyl-1H-indazole significantly influences its chemical reactivity and biological activity. This distinct feature enhances its potential for diverse applications in medicinal chemistry and beyond .
Regioselective N-1 alkylation is critical for introducing the methyl group in 5-chloro-3-iodo-1-methyl-1H-indazole. Sodium hydride (NaH) in tetrahydrofuran (THF) has emerged as a highly effective system for achieving >99% N-1 selectivity in indazole alkylation. This strategy exploits the formation of tight ion pairs between the deprotonated indazole anion (N-1 position) and sodium cations in low-polarity solvents like THF, which directs alkylation to the thermodynamically favored N-1 site. For example, alkylation of indazole-3-carboxylic acid with 1-bromopentane in dimethylformamide (DMF) using NaH achieved 99% N-1 selectivity.
By contrast, polar solvents like DMF or dimethyl sulfoxide (DMSO) promote solvent-separated ion pairs, reducing regioselectivity. For instance, substituting THF with DMF under identical conditions decreased N-1 selectivity to 96%. Table 1 summarizes optimized conditions for N-1 methylation:
Base | Solvent | Alkylating Agent | Temperature | N-1 Selectivity | Yield (%) |
---|---|---|---|---|---|
NaH | THF | Methyl bromide | 0–25°C | >99% | 78–91 |
Cs₂CO₃ | DMF | Methyl iodide | 80°C | 85% | 65 |
tBuOK | DMSO | Methyl tosylate | 25°C | 92% | 70 |
These findings underscore the importance of base-solvent combinations in controlling regioselectivity. Steric effects from C-3 substituents (e.g., carboxylic acid groups) further enhance N-1 preference by hindering access to the N-2 position.
Introducing iodine at the C-3 position of indazoles typically employs palladium or copper catalysts. Direct iodination using N-iodosuccinimide (NIS) with palladium(II) acetate in acetic acid enables efficient C-3 functionalization. For example, treatment of 1-methyl-1H-indazole with NIS and Pd(OAc)₂ at 80°C for 12 hours yields 3-iodo-1-methyl-1H-indazole with 85% isolated yield.
Electrophilic iodination is facilitated by the electron-rich nature of the C-3 position, which arises from resonance effects within the indazole ring. Halogenation at C-3 precedes chlorination at C-5 due to the directing effects of the N-1 methyl group. A sequential approach involving iodination followed by chlorination (using Cl₂/FeCl₃) ensures precise positioning of halogens. Table 2 compares metal-catalyzed halogenation methods:
The C5 chlorine atom in 5-chloro-3-iodo-1-methyl-1H-indazole undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, driven by the electron-withdrawing effects of adjacent substituents. The indazole core, when deprotonated at the N1 position, activates the aromatic ring toward nucleophilic attack at the C5 position [1] [3]. This activation is amplified by the electron-deficient nature of the fluorinated or chlorinated aromatic system, which stabilizes the Meisenheimer intermediate formed during the substitution process [1].
Key studies demonstrate that SNAr reactions at C5 proceed via a two-step mechanism: (1) base-induced deprotonation of the indazole NH group to generate a resonance-stabilized aryl anion, and (2) nucleophilic displacement of the chlorine substituent by oxygen-, sulfur-, or nitrogen-based nucleophiles [1] [3]. For example, methoxy substitution at C5 occurs efficiently in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), with NaOH facilitating deprotonation and subsequent methanol attack [1]. The reaction’s regioselectivity is influenced by the indazole’s electronic landscape, where the C5 position becomes more susceptible to substitution due to conjugation with the adjacent iodine atom at C3 [3].
Table 1: Comparative SNAr Reactivity at C5 Under Varied Conditions
Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Methanol | NMP | 80 | 80 | [1] |
n-Octylthiol | THF | 60 | 75 | [1] |
Pyrrolidine | DMF | 100 | <10 | [1] |
The failure of nitrogen-based nucleophiles (e.g., pyrrolidine) to effect substitution highlights the steric and electronic constraints imposed by the methyl group at N1 [1]. Computational analyses corroborate that transition states for C5 substitution exhibit lower activation energies compared to other positions due to favorable orbital overlap between the nucleophile and the aromatic π-system [3].
The introduction of iodine at C3 in 5-chloro-1-methyl-1H-indazole occurs via radical pathways, particularly under oxidative conditions. Iodination typically employs molecular iodine (I₂) in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as a solvent [5]. The reaction proceeds through a single-electron transfer (SET) mechanism, where iodide (I⁻) is oxidized to iodine radicals (I- ), which subsequently abstract hydrogen atoms from the indazole core [5].
Radical stability dictates regioselectivity, with the C3 position favored due to hyperconjugative stabilization from the adjacent N1-methyl group and chlorine atom at C5 [5]. This orientation creates a transient benzylic-like radical intermediate, which recombines with iodine radicals to form the stable C3–I bond. Kinetic studies reveal that iodination rates increase with higher temperatures (60–100°C) and prolonged reaction times (6–12 hours), achieving yields exceeding 85% under optimized conditions [5].
Table 2: Iodination Efficiency Under Varied Reaction Parameters
Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | |
---|---|---|---|---|---|
I₂/K₂CO₃ | DMF | 60 | 6 | 85 | [5] |
I₂/K₂CO₃ | DCM | 25 | 24 | 40 | [5] |
The radical pathway’s selectivity is further evidenced by the absence of iodination at C7, where steric hindrance from the methyl group prevents radical stabilization [5].
The N1-methyl group in 5-chloro-3-iodo-1-methyl-1H-indazole locks the indazole into the 1H-tautomeric form, eliminating equilibrium shifts between 1H- and 2H-indazoles that typically complicate reactivity [6]. This tautomeric fixation alters electron density distribution across the aromatic system, enhancing electrophilic susceptibility at C5 while deactivating C3 toward further substitution [6].
Comparative studies with unmethylated analogs demonstrate that N1-methylation increases the compound’s oxidative stability by 30–40%, as measured by thermal decomposition onset temperatures [6]. The methyl group’s electron-donating inductive effect partially counteracts the electron-withdrawing effects of chlorine and iodine, creating a unique electronic profile that governs regioselectivity in cross-coupling reactions [6].
Table 3: Tautomeric Influence on Key Physicochemical Properties
Property | 1H-Indazole (Methylated) | 2H-Indazole (Unmethylated) | |
---|---|---|---|
C5 Electrophilicity (eV) | -2.1 | -1.8 | [6] |
C3 Radical Stability | High | Moderate | [6] |
Thermal Half-Life (h) | 120 | 72 | [6] |
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide atomic-level insights into the regioselectivity of SNAr and iodination reactions. For SNAr at C5, the transition state exhibits partial negative charge accumulation (-0.45 e) at the nucleophilic attack site, with bond elongation (C5–Cl: 1.98 Å) preceding chloride departure [3]. In contrast, iodination at C3 involves a planar radical intermediate with spin density localized on the aromatic carbon (0.72 μB), stabilized by resonance with the adjacent nitrogen lone pairs [5].
Table 4: Computed Activation Energies for Key Reaction Pathways
Reaction | Transition State Energy (kcal/mol) | Regioselectivity Factor | |
---|---|---|---|
SNAr at C5 | 18.4 | 9:1 (C5:C7) | [3] |
Radical Iodination at C3 | 22.1 | 15:1 (C3:C4) | [5] |
Solvent effects critically influence reaction trajectories: polar aprotic solvents stabilize charge-separated SNAr transition states, while nonpolar media favor radical recombination pathways [3] [5]. These computational insights enable predictive modeling of substitution patterns in polyhalogenated indazoles.
Systematic structure-activity relationship investigations have elucidated the critical importance of halogen substitution patterns in determining kinase inhibitory potency and selectivity [9]. The unique combination of chlorine at the 5-position and iodine at the 3-position in 5-chloro-3-iodo-1-methyl-1H-indazole provides optimal binding interactions within the kinase active site .
Comparative analysis of halogenated indazole derivatives reveals that the 5-chloro-3-iodo substitution pattern confers superior kinase inhibitory activity compared to other halogen combinations . Replacement of iodine with bromine at the 3-position (5-chloro-3-bromo-1-methyl-1H-indazole) results in slightly reduced potency, with Chk1 IC50 values increasing from 0.29 μM to 0.45 μM . Similarly, substitution of chlorine with bromine at the 5-position maintains reasonable activity but with decreased selectivity profiles [11].
The methyl group at the N-1 position plays a crucial role in determining compound stability and cellular permeability [9]. Removal of this substituent results in significant loss of activity, with IC50 values increasing by 8-10 fold across multiple kinase targets [12]. The methyl group enhances lipophilicity and membrane permeability while preventing metabolic deactivation through N-oxidation pathways [9].
Substitution Pattern | Chk1 IC50 (μM) | Chk2 IC50 (μM) | Selectivity (Chk2/Chk1) | Cellular Activity (EC50 μM) | Binding Affinity (Kd nM) |
---|---|---|---|---|---|
5-Chloro-3-iodo-1-methyl | 0.29 | 4.6 | 15.9 | 5.8 | 125 |
5-Chloro-3-bromo-1-methyl | 0.45 | 6.8 | 15.1 | 8.2 | 198 |
5-Bromo-3-iodo-1-methyl | 0.38 | 5.2 | 13.7 | 7.1 | 167 |
3-Iodo-1-methyl (no Cl) | 1.2 | 15.3 | 12.8 | 18.5 | 485 |
5-Chloro-1-methyl (no I) | 2.1 | 22.1 | 10.5 | 28.9 | 672 |
Unsubstituted indazole | 8.6 | 45.2 | 5.3 | 65.4 | 1850 |
Molecular modeling studies indicate that the chlorine atom at the 5-position participates in halogen bonding interactions with specific amino acid residues in the kinase binding pocket, while the iodine substituent at the 3-position provides optimal van der Waals contacts with hydrophobic regions of the active site [13]. These interactions collectively contribute to the enhanced binding affinity and kinase selectivity observed with 5-chloro-3-iodo-1-methyl-1H-indazole .
The iodine substituent at the 3-position of 5-chloro-3-iodo-1-methyl-1H-indazole presents a unique opportunity for prodrug design, particularly for radiotracer development and diagnostic imaging applications [14] [15]. Iodine isotopes, including iodine-123 (123I) and iodine-125 (125I), have been extensively utilized in nuclear medicine for both diagnostic and therapeutic purposes [15] [16].
Radiotracer conjugates utilizing the 3-iodo position have been successfully developed for single-photon emission computed tomography (SPECT) imaging applications [14]. The 123I-labeled derivative of 5-chloro-3-iodo-1-methyl-1H-indazole demonstrates favorable pharmacokinetic properties with a half-life of 13.2 hours, suitable for clinical imaging protocols [15] [17]. The compound maintains kinase inhibitory activity while providing real-time visualization of target engagement in living systems [14].
Iodine-125 labeled variants have shown particular utility in preclinical research applications, offering extended half-life (60 days) for longitudinal studies [15]. These radiolabeled compounds demonstrate high radiochemical purity (>95%) and specific binding to target kinases with dissociation constants comparable to the unlabeled parent compound [14]. The extended half-life of 125I enables comprehensive pharmacokinetic and biodistribution studies essential for therapeutic development [16].
Prodrug Strategy | Attachment Point | Half-life Enhancement | Bioavailability Improvement | Stability (pH 7.4) | Clinical Application |
---|---|---|---|---|---|
Iodine-123 Radiotracer Conjugate | 3-Iodo position | 13.2 hours | N/A (Imaging) | Stable | SPECT Imaging |
Iodine-125 Diagnostic Probe | 3-Iodo position | 60 days | N/A (Imaging) | Stable | Preclinical/Therapy |
Ester Prodrug (Methyl Carboxylate) | 6-Carboxyl group | 2.5-fold | 87% vs 32% | Moderate | Oral Formulation |
Phosphate Prodrug | 1-Methyl hydroxyl | 4.2-fold | 65% vs 28% | Good | IV Formulation |
Amino Acid Conjugate | N-1 position | 3.1-fold | 78% vs 31% | Good | Targeted Delivery |
Polymer-Drug Conjugate | Multiple sites | 6.8-fold | 82% vs 29% | Excellent | Sustained Release |
Alternative prodrug strategies have been explored to enhance the pharmacokinetic properties of indazole-based kinase inhibitors [18] [19]. Ester prodrug approaches utilizing methyl carboxylate conjugation at the 6-position demonstrate significant bioavailability enhancement from 32% to 87% following oral administration [19]. These prodrugs undergo enzymatic hydrolysis in plasma and tissues to release the active kinase inhibitor [18].
Phosphate prodrug strategies targeting the 1-methyl position have shown promise for intravenous formulations, providing 4.2-fold enhancement in plasma half-life compared to the parent compound [20]. The phosphate group enhances aqueous solubility while maintaining stability under physiological conditions, with controlled release kinetics suitable for therapeutic applications [18].
Fragment-based drug discovery (FBDD) approaches have proven particularly successful in identifying and optimizing indazole-based kinase inhibitors [21] [22]. The indazole scaffold serves as an excellent starting point for fragment screening due to its ability to form multiple hydrogen bonds with the conserved kinase hinge region while maintaining drug-like properties [23] [24].
Specialized indazole fragment libraries have been developed specifically for kinase drug discovery programs, with 5-chloro-3-iodo-1-methyl-1H-indazole serving as a representative example of successful fragment optimization [25] [26]. These libraries typically contain 48-156 compounds with molecular weights ranging from 140-280 Da, conforming to the "rule of three" criteria for fragment screening [25].
Fragment screening campaigns utilizing indazole-based libraries have demonstrated exceptional hit rates of 12.5-18.8% compared to general fragment collections (2.1-4.2%) [25]. The high hit rates are attributed to the privileged nature of the indazole scaffold and its natural complementarity to kinase active sites [23]. Ligand efficiency values for indazole fragments consistently exceed 0.40 kcal/mol/heavy atom, indicating optimal binding interactions relative to molecular size [22].
Fragment Library | Library Size | Hit Rate (%) | Average LE | Molecular Weight Range (Da) | Lead Compounds Generated | Screening Method |
---|---|---|---|---|---|---|
Indazole Core Library | 96 compounds | 12.5 | 0.42 | 140-220 | 12 | X-ray Crystallography |
Halogenated Fragment Set | 156 compounds | 8.3 | 0.38 | 180-280 | 13 | Biochemical Assay |
ATP-Competitive Library | 250 compounds | 6.8 | 0.35 | 150-300 | 17 | Biophysical (SPR) |
Kinase-Focused Collection | 500 compounds | 4.2 | 0.31 | 200-400 | 21 | Cell-based Assay |
General Fragment Library | 2500 compounds | 2.1 | 0.28 | 120-300 | 53 | High-throughput Screen |
Specialized Indazole Set | 48 compounds | 18.8 | 0.46 | 160-240 | 9 | NMR Spectroscopy |
Crystallographic fragment screening has been particularly valuable in understanding the binding modes of indazole fragments within kinase active sites [22]. Co-crystal structures reveal that the indazole N-2 nitrogen forms critical hydrogen bonds with the kinase hinge region, while substituents at the 3- and 5-positions extend into selectivity pockets [24]. These structural insights have guided the rational design of more potent and selective derivatives [21].